ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMNNNBIWRQMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can rapidly produce 3-aminobenzo[b]thiophenes in high yields .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α,β-acetylenic esters for condensation reactions under basic conditions . These conditions facilitate the formation of 3-hydroxy-2-thiophene carboxylic derivatives .
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which exhibit significant biological and chemical properties .
Scientific Research Applications
ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has numerous applications in scientific research. It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it exhibits pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Mechanism of Action
The mechanism of action of ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the development of anesthetics and anti-inflammatory drugs . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic in Europe .
Uniqueness: ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique structure, which combines a benzamido group with a cyclopenta[b]thiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core structure with a dimethylbenzamide substituent. Its molecular formula is CHNOS. The presence of the thiophene ring is significant as it contributes to various biological activities.
Biological Activity Overview
1. Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. In vitro evaluations have shown that it induces apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound demonstrated an IC value ranging from 23.2 to 49.9 μM, indicating effective cytotoxicity against these cells .
2. Mechanism of Action
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G2/M phase arrest, leading to apoptosis through genetic material degradation .
- Enzyme Inhibition : The compound has been identified as an inhibitor of various enzymes involved in cancer progression and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC (μM) | Reference |
|---|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 cells | 23.2 - 49.9 | |
| Enzyme Inhibition | AChE inhibitor | Not specified | |
| Cell Cycle Arrest | G2/M phase arrest | Not specified |
Case Studies
Case Study 1: Antitumor Efficacy
In a study focusing on breast cancer treatments, this compound was administered to MCF-7 cells. The results indicated significant apoptosis and necrosis at concentrations above 23.2 μM, with flow cytometry confirming cell cycle disruption .
Case Study 2: Enzyme Interaction
The compound was also tested for its ability to inhibit acetylcholinesterase (AChE), which plays a role in neurodegenerative diseases. While specific IC values were not provided in the study, the compound's structural characteristics suggest potential for further optimization as an AChE inhibitor .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?
The synthesis involves three key steps:
- Cyclocondensation : Formation of the cyclopenta[b]thiophene core using sulfur and a diene precursor under thermal conditions (120–140°C).
- Acylation : Introduction of the 2,4-dimethylbenzamido group via reaction with 2,4-dimethylbenzoyl chloride in anhydrous dichloromethane with a triethylamine catalyst.
- Esterification : Ethyl esterification using ethanol and a catalytic amount of sulfuric acid under reflux. Yield optimization requires strict control of anhydrous conditions during acylation and precise stoichiometry in cyclocondensation .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), thiophene ring protons (δ 6.8–7.5 ppm), and benzamido aromatic protons (δ 7.0–7.8 ppm).
- IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~3100 cm⁻¹ (aromatic C-H).
- MS : Molecular ion peak at m/z 343.44 (M⁺) with fragmentation patterns matching the cyclopenta[b]thiophene core .
Q. What biological activities are associated with structurally related cyclopenta[b]thiophene derivatives?
Analogous compounds exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus).
- Anticancer potential : Apoptosis induction via caspase-3 activation in in vitro models.
- Anti-inflammatory effects : COX-2 inhibition at IC₅₀ values of 10–50 µM. These activities suggest a scaffold for medicinal chemistry exploration, though direct data for this compound remain limited .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or bioactivity data for this compound?
Discrepancies may arise from:
- Purity variations : Use HPLC (>98% purity) and recrystallization (ethanol/water) to standardize batches.
- Assay conditions : Validate biological activity across multiple cell lines (e.g., HeLa, MCF-7) with controlled DMSO concentrations (<0.1%).
- Solubility : Employ co-solvents (e.g., PEG-400) or nanoformulation for reproducible pharmacokinetic studies .
Q. What strategies improve regioselectivity during functionalization of the cyclopenta[b]thiophene core?
- Directing groups : Use electron-withdrawing substituents (e.g., nitro) to guide electrophilic substitution at the 5-position.
- Catalytic control : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for C-N bond formation at specific sites.
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control in acylation reactions .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or DNA gyrase. Validate with MD simulations (100 ns) to assess binding stability.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design derivatives with enhanced potency .
Q. What methodologies are effective for analyzing degradation products under physiological conditions?
- LC-MS/MS : Monitor hydrolytic degradation (ester/amide cleavage) in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4).
- Stability studies : Accelerated testing at 40°C/75% RH for 4 weeks to identify major degradants .
Methodological Recommendations
- Synthetic Reproducibility : Use inert atmosphere (N₂/Ar) during acylation to prevent hydrolysis .
- Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., murine macrophages) to confirm mechanism .
- Data Transparency : Report purity, solvent history, and assay protocols in line with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
